
1,2,3,4,5,6-Hexabromocycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexabromocycloheptane is a brominated cycloalkane with the molecular formula C7H6Br6 This compound is characterized by a seven-membered carbon ring with six bromine atoms attached to each carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexabromocycloheptane can be synthesized through the bromination of cycloheptane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of all six carbon atoms in the cycloheptane ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The brominated product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexabromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form cycloheptane or partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptanone or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cycloheptanes with various functional groups.
Reduction: Formation of cycloheptane or partially brominated cycloheptanes.
Oxidation: Formation of cycloheptanone or other oxygenated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexabromocycloheptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and other materials to enhance fire resistance.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexabromocycloheptane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A six-membered carbon ring without bromine atoms.
Cycloheptane: A seven-membered carbon ring without bromine atoms.
1,2,3,4,5,6-Hexachlorocycloheptane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2,3,4,5,6-Hexabromocycloheptane is unique due to the presence of six bromine atoms, which impart distinct chemical properties compared to its non-brominated or chlorinated counterparts. The bromine atoms enhance the compound’s reactivity and make it suitable for specific applications, such as flame retardants and intermediates in organic synthesis.
Propriétés
Numéro CAS |
64960-77-6 |
|---|---|
Formule moléculaire |
C7H8Br6 |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexabromocycloheptane |
InChI |
InChI=1S/C7H8Br6/c8-2-1-3(9)5(11)7(13)6(12)4(2)10/h2-7H,1H2 |
Clé InChI |
UKMIMEWJBYAMNB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C(C1Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


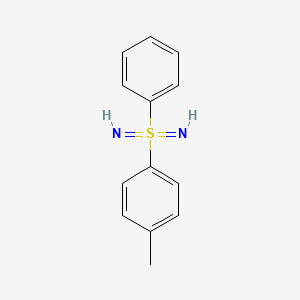
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

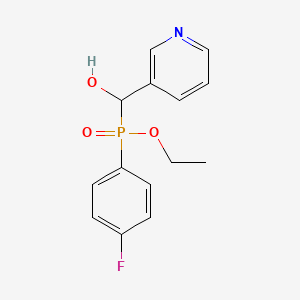
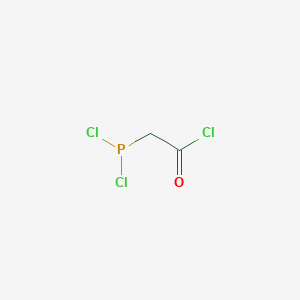
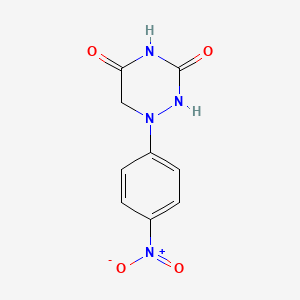


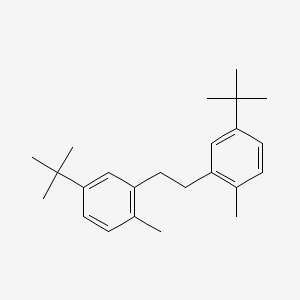
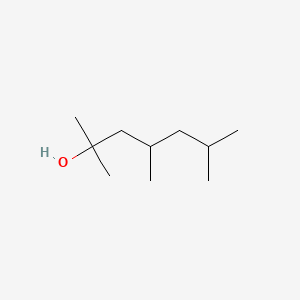

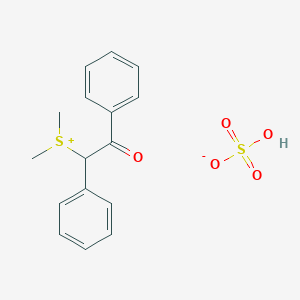
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
